molecular formula C18H23N3O2 B2978458 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1448062-92-7

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2978458
CAS No.: 1448062-92-7
M. Wt: 313.401
InChI Key: JSKBXTQCEYNKDX-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound It features a complex structure with a cyclopropyl group, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Methoxyphenyl Group Attachment: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate methoxybenzene derivative and a Lewis acid catalyst.

    Amide Bond Formation: The final step involves forming the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy group to form a phenol derivative.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating them.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing amide group, which can affect its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylpropanamide: Lacks the methoxy group, which may alter its chemical and biological properties.

    N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide: Lacks the methyl group on the pyrazole ring, potentially affecting its binding affinity and reactivity.

Uniqueness

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-21-17(14-6-7-14)11-15(20-21)12-19-18(22)10-5-13-3-8-16(23-2)9-4-13/h3-4,8-9,11,14H,5-7,10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKBXTQCEYNKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CCC2=CC=C(C=C2)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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